N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or acids/bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases or as an anticancer agent.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
- N’-((2-phenyl-1H-indol-3-yl)methylene) substituted phenyl-1H-indole-2-carbohydrazide derivatives
Uniqueness
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride stands out due to its unique structural features and potential biological activities. Its specific combination of an indole ring and an aminomethylphenyl group contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C17H21Cl2N3O |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-(2,3-dihydroindol-1-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C17H19N3O.2ClH/c18-11-13-5-7-15(8-6-13)19-17(21)12-20-10-9-14-3-1-2-4-16(14)20;;/h1-8H,9-12,18H2,(H,19,21);2*1H |
InChI Key |
WINFEPQOZNKBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.